![molecular formula C19H22N2O B587484 O-Benzyl Psilocin-d4 CAS No. 1246816-52-3](/img/no-structure.png)
O-Benzyl Psilocin-d4
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Overview
Description
O-Benzyl Psilocin-d4 is a compound with the molecular formula C19H22N2O . It is used for scientific research and development .
Synthesis Analysis
The synthesis of psilocybin, a compound closely related to O-Benzyl Psilocin-d4, has been described in various studies . The synthesis involves the use of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis
The molecular structure of O-Benzyl Psilocin-d4 is represented by the formula C19H22N2O .Chemical Reactions Analysis
The chemical reactions involving psilocybin and psilocin, compounds related to O-Benzyl Psilocin-d4, have been studied . For instance, psilocybin acts as a prodrug that is rapidly dephosphorylated in the stomach to generate psilocin .Physical And Chemical Properties Analysis
O-Benzyl Psilocin-d4 has a molecular weight of 378.4 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 .Mechanism of Action
Safety and Hazards
Future Directions
Psychedelics, including compounds like O-Benzyl Psilocin-d4, are currently the subject of much research due to their potential therapeutic uses for various pathologies of the central nervous system . Future research should focus on developing simple and efficient synthetic routes for these compounds , and exploring their potential as transformative neurotherapeutics .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for O-Benzyl Psilocin-d4 involves the conversion of Psilocin into O-Benzyl Psilocin-d4 through a series of reactions.", "Starting Materials": [ "Psilocin-d4", "Benzyl bromide", "Potassium carbonate", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Psilocin-d4 is dissolved in acetone and reacted with potassium carbonate at room temperature for 1 hour.", "Step 2: Benzyl bromide is added to the reaction mixture and heated at 60°C for 12 hours.", "Step 3: The reaction mixture is cooled and filtered to obtain the crude product.", "Step 4: The crude product is dissolved in methanol and purified using column chromatography to obtain O-Benzyl Psilocin-d4." ] } | |
CAS RN |
1246816-52-3 |
Molecular Formula |
C19H22N2O |
Molecular Weight |
298.422 |
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
InChI Key |
LHERKDDDEMCCCU-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
synonyms |
N,N-Dimethyl-4-(phenylmethoxy)-1H-indole-3-ethanamine-d4; 4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole-d4; 4-(Benzyloxy)-N,N-dimethyltryptamine-d4; |
Origin of Product |
United States |
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